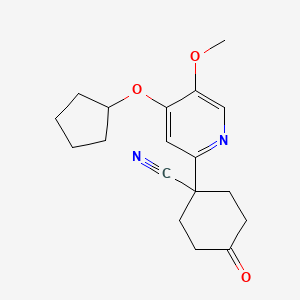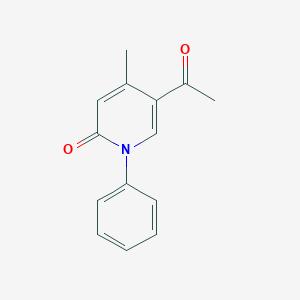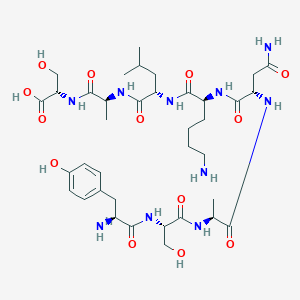
1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile is a complex organic compound with a unique structure that includes a cyclopentyloxy group, a methoxypyridinyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile typically involves multiple steps. One common method starts with the cyclopentylation of 2-methoxy-5-nitrophenol, followed by reduction with palladium on carbon (Pd-C) to yield 3-cyclopentyloxy-4-methoxyaniline . This intermediate is then coupled with other reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cilomilast: A selective phosphodiesterase-4 inhibitor used in the treatment of respiratory disorders.
Cyclopentolate: An anticholinergic used to cause mydriasis and cycloplegia for diagnostic testing.
Uniqueness
1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H22N2O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(4-cyclopentyloxy-5-methoxypyridin-2-yl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-11-20-17(10-15(16)23-14-4-2-3-5-14)18(12-19)8-6-13(21)7-9-18/h10-11,14H,2-9H2,1H3 |
InChI-Schlüssel |
LKTCUKJSELPPRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1OC2CCCC2)C3(CCC(=O)CC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine](/img/structure/B12630214.png)
![1-[8-(Triphenylmethoxy)octyl]thymine](/img/structure/B12630219.png)
![N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12630228.png)


![Diethoxybis[7-(diphenylphosphino)heptyl]silane](/img/structure/B12630242.png)
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide](/img/structure/B12630259.png)

